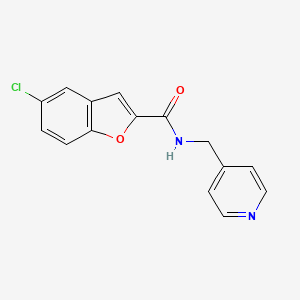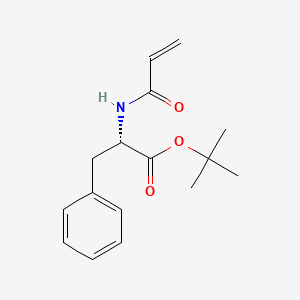
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, also known as 3-HPD, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a chiral molecule that has a hydroxyl group and a piperidine ring, which makes it an important building block for the synthesis of various drugs.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by binding to specific receptors in the body. For example, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting acetylcholinesterase, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and physiological effects:
Several studies have investigated the biochemical and physiological effects of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. For example, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to have cardioprotective effects by reducing the risk of myocardial infarction and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral drugs. Additionally, its diverse pharmacological properties make it a valuable tool for investigating various biological pathways and disease mechanisms. However, one of the limitations of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. One area of interest is the development of new synthetic methods for the preparation of enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol involves the reaction of piperidine with glycidol. This reaction yields a racemic mixture of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, which can be resolved into its enantiomers using chiral chromatography. The enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol can be obtained by using chiral catalysts or chiral auxiliaries during the synthesis process.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic properties. It has been found to have antiviral, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been used as a chiral building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.
Propiedades
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBWDYPWRRNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)






![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)


